molecular formula C17H18N4O B12308717 2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol

2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol

Cat. No.: B12308717
M. Wt: 294.35 g/mol
InChI Key: GJTXWNCGKNQIFN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol typically involves the reaction of 4-methylphenylamine with quinazoline derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

2-[[2-(4-methylanilino)quinazolin-4-yl]amino]ethanol

InChI

InChI=1S/C17H18N4O/c1-12-6-8-13(9-7-12)19-17-20-15-5-3-2-4-14(15)16(21-17)18-10-11-22/h2-9,22H,10-11H2,1H3,(H2,18,19,20,21)

InChI Key

GJTXWNCGKNQIFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO

Origin of Product

United States

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